Ibrexafungerp

Catalog No.
S535634
CAS No.
1207753-03-4
M.F
C44H67N5O4
M. Wt
730.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrexafungerp

CAS Number

1207753-03-4

Product Name

Ibrexafungerp

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

Molecular Formula

C44H67N5O4

Molecular Weight

730.0 g/mol

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI Key

BODYFEUFKHPRCK-ZCZMVWJSSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Solubility

Soluble in DMSO

Synonyms

MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp;

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Description

The exact mass of the compound Ibrexafungerp is 729.5193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ibrexafungerp is a novel antifungal compound classified as a triterpene, specifically a semi-synthetic derivative of enfumafungin. It is primarily indicated for the treatment of vulvovaginal candidiasis, particularly in cases where traditional antifungal therapies, such as echinocandins and azoles, may have failed due to resistance. Ibrexafungerp's chemical structure is complex, with the formula C₄₄H₆₇N₅O₄ and a molecular weight of approximately 922.18 grams per mole. Its unique mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity, making it effective against various fungal pathogens.

Are employed to enhance its antifungal properties while ensuring stability and bioavailability.
  • Purification: The final product undergoes purification processes to isolate ibrexafungerp from by-products and impurities.
  • The specific synthetic pathways may involve multiple steps including oxidation, reduction, and functional group modifications .

    Ibrexafungerp demonstrates significant antifungal activity against a range of pathogens, particularly those belonging to the Candida species. Its mechanism involves non-competitive inhibition of β-(1,3)-D-glucan synthase, leading to increased permeability of the fungal cell wall and eventual cell lysis due to osmotic stress. Unlike traditional echinocandins, ibrexafungerp has shown effectiveness against strains resistant to these drugs, thus providing a crucial therapeutic option in managing resistant fungal infections .

    Ibrexafungerp is primarily used for treating vulvovaginal candidiasis but has potential applications in other fungal infections due to its broad-spectrum activity. Its oral bioavailability makes it particularly advantageous compared to echinocandins, which require parenteral administration. Ongoing research is exploring its efficacy against other fungal pathogens and its role in combination therapies .

    Ibrexafungerp's pharmacokinetics can be influenced by coadministered drugs. For instance:

    • CYP3A4 Inhibitors: Strong inhibitors like ketoconazole significantly increase ibrexafungerp's area under the curve (AUC) and maximum concentration (Cmax), indicating potential for increased effects or toxicity.
    • Proton Pump Inhibitors: Medications like pantoprazole can decrease ibrexafungerp's AUC but not to a clinically significant extent at recommended doses.
    • Other Antifungals: Studies suggest that ibrexafungerp does not adversely affect the pharmacokinetics of other antifungal agents like rosiglitazone .

    Ibrexafungerp belongs to a class of antifungals that includes several other compounds known for their mechanisms targeting β-(1,3)-D-glucan synthase. Below is a comparison with similar compounds:

    Compound NameClassMechanism of ActionAdministration RouteUnique Features
    CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthaseIntravenousFirst echinocandin approved; limited oral bioavailability
    MicafunginEchinocandinInhibits β-(1,3)-D-glucan synthaseIntravenousBroad spectrum against Candida and Aspergillus
    AnidulafunginEchinocandinInhibits β-(1,3)-D-glucan synthaseIntravenousLong half-life; stable in solution
    EnfumafunginEchinocandinInhibits β-(1,3)-D-glucan synthaseIntravenousPrecursor to ibrexafungerp; lower oral bioavailability
    IbrexafungerpTriterpeneInhibits β-(1,3)-D-glucan synthaseOralOral bioavailability; effective against resistant strains

    Ibrexafungerp's unique oral formulation allows for easier administration compared to its intravenous counterparts while maintaining efficacy against resistant fungal strains . This positions it as a valuable addition to the antifungal arsenal.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    5.8

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    2

    Exact Mass

    729.51930564 g/mol

    Monoisotopic Mass

    729.51930564 g/mol

    Heavy Atom Count

    53

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    A92JFM5XNU

    Drug Indication

    Ibrexafungerp is indicated in the treatment of vulvovaginal candidiasis in post-menarchal patients. It is also indicated for the reduction in the incidence of recurrent vulvovaginal candidiasis.
    Prevention of recurrent vulvovaginal candidiasis, Treatment of vulvovaginal candidiasis

    Mechanism of Action

    β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis.

    Absorption Distribution and Excretion

    Ibrexafungerp given at a dose of 300 mg twice daily reaches a Cmax of 435 ng/mL, with a Tmax of 4-6 hours, and an AUC0-24 of 6832 h\*ng/mL.
    90% of a radiolabelled oral dose of ibrexafungerp is recovered in the feces, with 51% as the unchanged parent drug. 1% of a radiolabelled oral dose is recovered in the urine.
    The volume of distribution at steady state is approximately 600 L.
    Clearance values of 53.6 L/h and 56.1 L/h have been reported.

    Metabolism Metabolites

    Ibrexafungerp is hydroxylated by CYP3A4 before glucuronide or sulfate conjugation of the hydroxyl group before elimination.

    Wikipedia

    Ibrexafungerp
    Potassium_hexafluorozirconate

    FDA Medication Guides

    Brexafemme
    Ibrexafungerp
    TABLET;ORAL
    SCYNEXIS
    11/30/2022

    Biological Half Life

    The elimination half life of ibrexafungerp is approximately 20 hours.

    Use Classification

    Human Drugs -> EU pediatric investigation plans

    Dates

    Modify: 2024-02-18
    1: Lepak AJ, Marchillo K, Andes DR. Pharmacodynamic target evaluation of a novel oral glucan synthase inhibitor, SCY-078 (MK-3118), using an in vivo murine invasive candidiasis model. Antimicrob Agents Chemother. 2015 Feb;59(2):1265-72. doi: 10.1128/AAC.04445-14. PubMed PMID: 25512406; PubMed Central PMCID: PMC4335824.
    2: Jiménez-Ortigosa C, Paderu P, Motyl MR, Perlin DS. Enfumafungin derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates. Antimicrob Agents Chemother. 2014;58(2):1248-51. doi: 10.1128/AAC.02145-13. PubMed PMID: 24323472; PubMed Central PMCID: PMC3910825.
    3: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. Activity of MK-3118, a new oral glucan synthase inhibitor, tested against Candida spp. by two international methods (CLSI and EUCAST). J Antimicrob Chemother. 2013 Apr;68(4):858-63. doi: 10.1093/jac/dks466. PubMed PMID: 23190764.
    4: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. In vitro activity of a new oral glucan synthase inhibitor (MK-3118) tested against Aspergillus spp. by CLSI and EUCAST broth microdilution methods. Antimicrob Agents Chemother. 2013 Feb;57(2):1065-8. doi: 10.1128/AAC.01588-12. PubMed PMID: 23229479; PubMed Central PMCID: PMC3553681.
    5: Lamoth F, Alexander BD. Antifungal activities of SCY-078 (MK-3118) and standard antifungal agents against clinical non-Aspergillus mold isolates. Antimicrob Agents Chemother. 2015 Jul;59(7):4308-11. doi: 10.1128/AAC.00234-15. PubMed PMID: 25896696; PubMed Central PMCID: PMC4468689.
    6: Hector RF, Bierer DE. New β-glucan inhibitors as antifungal drugs. Expert Opin Ther Pat. 2011 Oct;21(10):1597-610. doi: 10.1517/13543776.2011.603899. Review. PubMed PMID: 21787240.
    7: Wring SA, Randolph R, Park S, Abruzzo G, Chen Q, Flattery A, Garrett G, Peel M, Outcalt R, Powell K, Trucksis M, Angulo D, Borroto-Esoda K. SCY-078 A First in Class Orally Active Antifungal Glucan Synthesis Inhibitor: Pre-Clinical Pharmacokinetics and Pharmacodynamic Target in Murine Models of Disseminated Candidiasis. Antimicrob Agents Chemother. 2017 Jan 30. pii: AAC.02068-16. doi: 10.1128/AAC.02068-16. [Epub ahead of print] PubMed PMID: 28137806.
    8: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.

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